2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene
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Overview
Description
2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene is a diterpenoid compound known for its significant antioxidant properties. It has been identified in various plant species, including those from the Compositae and Labiatae families . This compound exhibits potent DPPH radical scavenging activity, making it a valuable subject of study in the field of natural antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene typically involves the extraction from natural sources, such as Stevia rebaudiana (Bertoni) Bertoni . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
large-scale extraction and purification techniques similar to those used in laboratory settings can be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene undergoes various chemical reactions, including:
Oxidation: This reaction can enhance its antioxidant properties.
Reduction: This reaction can modify its structure and potentially its biological activity.
Substitution: This reaction can introduce different functional groups, altering its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could result in deoxygenated compounds .
Scientific Research Applications
2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene involves its ability to scavenge free radicals, thereby reducing oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects . This compound also modulates signaling pathways involved in inflammation and cellular protection .
Comparison with Similar Compounds
Similar Compounds
2,11,12-Trihydroxy-8,11,13-abietatriene: Similar in structure but lacks the epoxy group at position 7, which may affect its biological activity.
2,11-Dihydroxy-7,20-epoxy-8,11,13-abietatriene: Similar but with one less hydroxyl group, potentially altering its antioxidant properties.
Uniqueness
2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene is unique due to its specific combination of hydroxyl and epoxy groups, which contribute to its potent antioxidant activity and potential therapeutic effects .
Properties
Molecular Formula |
C20H28O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,8S,10S,13S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,13-triol |
InChI |
InChI=1S/C20H28O4/c1-10(2)12-5-13-14-6-15-19(3,4)7-11(21)8-20(15,9-24-14)16(13)18(23)17(12)22/h5,10-11,14-15,21-23H,6-9H2,1-4H3/t11-,14-,15-,20+/m0/s1 |
InChI Key |
KRVFRLOLTQRXBW-MRQYSOIQSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(C[C@H](CC4(C)C)O)CO3)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CC(CC4(C)C)O)CO3)O)O |
Origin of Product |
United States |
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